Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17368767
InChI: InChI=1S/C28H53N3O8/c1-25(2,3)36-21(32)17-30(18-22(33)37-26(4,5)6)15-13-29-14-16-31(19-23(34)38-27(7,8)9)20-24(35)39-28(10,11)12/h29H,13-20H2,1-12H3
SMILES:
Molecular Formula: C28H53N3O8
Molecular Weight: 559.7 g/mol

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

CAS No.:

Cat. No.: VC17368767

Molecular Formula: C28H53N3O8

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate -

Specification

Molecular Formula C28H53N3O8
Molecular Weight 559.7 g/mol
IUPAC Name tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Standard InChI InChI=1S/C28H53N3O8/c1-25(2,3)36-21(32)17-30(18-22(33)37-26(4,5)6)15-13-29-14-16-31(19-23(34)38-27(7,8)9)20-24(35)39-28(10,11)12/h29H,13-20H2,1-12H3
Standard InChI Key DJKQVANBCPOPFL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CN(CCNCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Tetra-tert-butyl 2,2',2''',2''''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate belongs to the class of tert-butyl-protected polyaminocarboxylates. Its structure features a diethylenetriamine core (H2N-CH2CH2NH-CH2CH2NH2\text{H}_2\text{N-CH}_2\text{CH}_2\text{NH-CH}_2\text{CH}_2\text{NH}_2) where four amine groups are substituted with tert-butyloxycarbonylmethyl (Boc-protected) acetate moieties. The tert-butyl groups enhance solubility in organic solvents and prevent unwanted side reactions during subsequent synthetic steps .

Table 1: Key Molecular Properties

PropertyValue
CAS Number280563-33-9
Molecular FormulaC34H63N3O10\text{C}_{34}\text{H}_{63}\text{N}_{3}\text{O}_{10}
Molecular Weight673.88 g/mol
AppearanceNot reported
Melting PointNot reported
SolubilityLikely soluble in acetonitrile, ether

Synthesis and Reaction Optimization

The synthesis of this compound involves a nucleophilic substitution reaction between diethylenetriamine and tert-butyl chloroacetate in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base.

Reaction Procedure

In a representative protocol :

  • Reactants: Diethylenetriamine (2.0 g, 9.69 mmol), tert-butyl chloroacetate (8.32 mL, 58.16 mmol), and K2CO3\text{K}_2\text{CO}_3 (6.7 g) are combined in acetonitrile (70 mL).

  • Conditions: The mixture is stirred for 24 hours at room temperature.

  • Workup: The solvent is evaporated, and the crude product is purified via column chromatography (ethyl ether/hexane, 1:10) to yield 4.0 g (61%) of the target compound.

Table 2: Synthesis Parameters

ParameterValue
Yield61%
Reaction Time24 hours
BasePotassium carbonate
SolventAcetonitrile

The use of K2CO3\text{K}_2\text{CO}_3 facilitates deprotonation of the amine groups, enabling nucleophilic attack on tert-butyl chloroacetate. The extended reaction time ensures complete substitution across all reactive sites.

Structural Characterization

The compound’s structure was confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .

NMR Spectroscopy

  • 1H^1\text{H} NMR (CDCl3_3, δ ppm):

    • δ 1.36 (45H, 5×-O-C-(CH3_3)3_3): tert-butyl groups.

    • δ 2.71 (8H, 2×-N-CH2_2-CH2_2-N): ethylene linkages.

    • δ 3.27–3.45 (10H, 5×-N-CH2_2-CO): acetate methylene protons.

  • 13C^{13}\text{C} NMR (CDCl3_3, δ ppm):

    • δ 28.06 (tert-butyl carbons), δ 55.97–77.46 (methylene and carbonyl carbons).

Mass Spectrometry

Electron ionization mass spectrometry (EIMS) revealed a molecular ion peak at m/zm/z 676 (MH+^+), consistent with the molecular formula .

Elemental Analysis

Calculated: C: 60.60%, H: 9.42%, N: 8.31%
Found: C: 61.72%, H: 9.51%, N: 8.09%

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